molecular formula C8H16Br2F3N B1377640 (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide CAS No. 1443981-11-0

(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide

Cat. No. B1377640
M. Wt: 343.02 g/mol
InChI Key: RPADOAJJGMUYLJ-UHFFFAOYSA-N
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Description

“(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide” is a chemical compound with a wide range of potential applications in various fields of research and industry. It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromopropyl group, a propan-2-yl group, and a 2,2,2-trifluoroethyl group attached to an amine group . The molecular weight is 343.02 g/mol.

Scientific Research Applications

Process Safety in Synthesis

The research by Likhite et al. (2016) demonstrates a safe and scalable synthesis technique for a related compound using a process safety-driven strategy. This study emphasizes the importance of selecting thermally stable compounds and applying safety principles to define optimal reaction parameters. The focus here is on the synthetic route and the thermal stability imparted by protecting groups, highlighting the compound's utility in synthesis processes that prioritize safety and scalability.(Likhite et al., 2016)

Carbon Dioxide Capture

Bates et al. (2002) explored the use of a derivative for carbon dioxide capture, detailing a new ionic liquid that reacts reversibly with CO2. This ionic liquid sequesters CO2 efficiently, showcasing the compound's potential in environmental applications, specifically for carbon capture technologies that aim to reduce greenhouse gas emissions.(Bates et al., 2002)

Catalysis and Chemical Transformations

Zhao et al. (2010) developed task-specific ionic liquids (TSILs) for catalyzing Knoevenagel condensation in aqueous media. By immobilizing these TSILs on mesoporous silicas, they achieved high efficiency and reusability in the catalysis process. This study exemplifies the compound's utility in enhancing chemical reactions, contributing to greener and more efficient synthetic methodologies.(Zhao et al., 2010)

Synthesis of Heterocycles

The synthesis and structural characterization of various heterocycles, as explored by multiple researchers, underline the compound's versatility in creating complex molecular structures. These studies shed light on the methodologies for creating heterocycles, which are crucial in pharmaceuticals and materials science.(Reddy & Prabhakaran, 2011)

Antimicrobial Activity

Gottschaldt et al. (2006) investigated silver(I) complexes based on novel tripodal thioglycosides derived from a reaction involving a related compound. These complexes exhibit broad-spectrum antimicrobial activities, presenting a potential application in developing new antimicrobial agents with lower cytotoxicity compared to traditional treatments.(Gottschaldt et al., 2006)

properties

IUPAC Name

3-bromo-N-propan-2-yl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrF3N.BrH/c1-7(2)13(5-3-4-9)6-8(10,11)12;/h7H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADOAJJGMUYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCBr)CC(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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